molecular formula C8H15NO4S B12760382 N-Carbethoxy-L-methionine CAS No. 5700-77-6

N-Carbethoxy-L-methionine

Cat. No.: B12760382
CAS No.: 5700-77-6
M. Wt: 221.28 g/mol
InChI Key: NHTCAJWKRVYNBE-LURJTMIESA-N
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Description

N-Carbethoxy-L-Methionine (ethyl carbamate derivative of L-methionine) is a modified amino acid where the amino group of L-methionine is substituted with a carbethoxy (ethoxycarbonyl) group. This structural modification enhances its stability and alters its physicochemical properties compared to native L-methionine. These derivatives are often utilized in pharmaceutical synthesis, biochemical research, and industrial applications due to improved solubility, metabolic resistance, or tailored reactivity.

Properties

CAS No.

5700-77-6

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

NHTCAJWKRVYNBE-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCOC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbethoxy-L-methionine typically involves the reaction of L-methionine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethoxycarbonyl derivative . The general reaction scheme is as follows:

L-Methionine+Ethyl ChloroformateThis compound+HCl\text{L-Methionine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} L-Methionine+Ethyl Chloroformate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbethoxy-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbethoxy-L-methionine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional distinctions between N-Carbethoxy-L-Methionine and related compounds:

Compound Substituent Group Molecular Formula Key Properties Applications References
This compound Ethoxycarbonyl (-OC(O)OCH₂CH₃) C₈H₁₅NO₄S Enhanced stability; potential for controlled release in drug formulations. Drug delivery, peptide synthesis. Inferred
N-Acetyl-L-Methionine Acetyl (-COCH₃) C₇H₁₃NO₃S Soluble in methanol (100 mg/mL); used as a nutraceutical. Cosmetics, dietary supplements.
N-Acetyl-DL-Methionine Acetyl (-COCH₃) C₇H₁₃NO₃S White crystalline powder; purity ≥98%, low heavy metals (<20 ppm). Pharmaceutical intermediates.
S-Adenosyl-L-Methionine S-Adenosyl group C₁₅H₂₂N₆O₅S⁺ Labile methyl donor; involved in methylation reactions. Treatment of liver disorders, depression.
L-Methionine Sulfone Sulfonyl (-SO₂) C₅H₁₁NO₄S Oxidized form; altered redox properties. Antioxidant research.

Physicochemical Properties

  • Solubility: N-Acetyl-L-Methionine exhibits high solubility in polar solvents like methanol and aqueous NaOH , whereas this compound likely has reduced polarity due to the ethoxy group, favoring solubility in organic solvents. DL-Methionine (unmodified) is water-soluble but requires ion-exchange chromatography for efficient separation from enzymatic hydrolysates .
  • Stability: Acylated derivatives (e.g., N-Acetyl, N-Carbethoxy) resist enzymatic degradation better than unmodified methionine, making them suitable for prolonged metabolic studies . S-Adenosyl-L-Methionine is highly unstable at room temperature, necessitating cold storage .

Metabolic and Biochemical Behavior

  • Incorporation into Proteins :

    • Radiolabeled L-Methionine derivatives (e.g., L-[¹¹C]methionine) show tissue-specific incorporation rates, with liver and tumor tissues exhibiting higher uptake .
    • N-Acetyl derivatives are metabolized into free methionine via deacetylation, whereas carbethoxy groups may require esterase activity for cleavage, affecting bioavailability .
  • Toxicity and Safety: DL-Methionine and N-Acetyl-DL-Methionine have low acute toxicity but require precautions against inhalation or skin contact . S-Adenosyl-L-Methionine is restricted to research use due to incomplete safety validation .

Pharmaceutical and Industrial Uses

  • Drug Synthesis : N-Acetyl and carbethoxy derivatives serve as intermediates in peptide synthesis, enabling controlled release or targeted delivery .
  • Cosmetics : N-Acetyl-DL-Methionine meets stringent purity standards (e.g., ≤0.5% moisture) for use in skincare formulations .
  • Radiotracers : L-[¹¹C]methionine derivatives are employed in PET imaging to study protein synthesis rates in tumors .

Challenges and Innovations

  • Separation Efficiency : Enzymatic resolution of DL-Methionine derivatives achieves ~85% yield for L-Methionine but requires optimization of ion-exchange protocols .
  • Synthetic Methods : Schotten-Baumann reactions underpin the acylation of methionine with nitrobenzoyl chlorides, though reaction conditions (pH, temperature) critically influence yields .

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